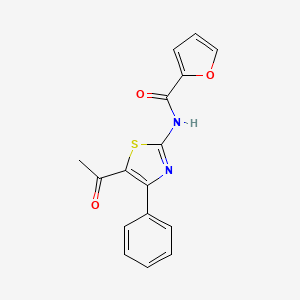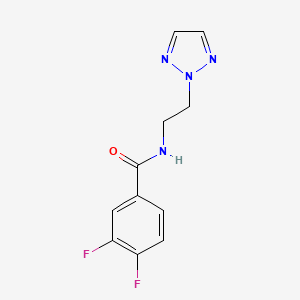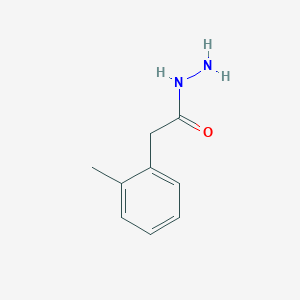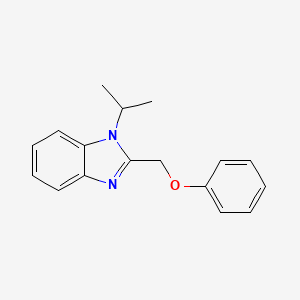
4,5-Dimethylthiazole-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethylthiazole is a heterocyclic compound with the empirical formula C5H7NS . It is a powder with a molecular weight of 113.18 . It has been used in the preparation of 4-(bromomethyl)-5-(dibromomethyl)thiazole .
Synthesis Analysis
The synthesis of sulfonyl fluorides has found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The targeted compounds were synthesized successfully above 70% yields .Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
4,5-Dimethylthiazole is a powder with a density of 1.07 g/mL at 25 °C (lit.) . It has a refractive index of n20/D 1.521 (lit.) and a boiling point of 158 °C/742 mmHg (lit.) .科学的研究の応用
Fluorescent and Colorimetric Sensors
4,5-Dimethylthiazole-2-sulfonyl fluoride and its derivatives find applications in the development of fluorescent and colorimetric sensors for various ions, particularly fluoride. For instance, novel 2,1,3-benzothiadiazole derivatives have been synthesized as colorimetric and fluorescent sensors for fluoride ion. These sensors exhibit high sensitivity and selectivity for fluoride ion by inhibiting the excited state intramolecular proton transfer processes, allowing for direct visual observation of fluoride detection (Wu et al., 2016).
Analyte Sensing
The compound and its structural analogs are instrumental in creating sensors for detecting fluoride and acetate anions. A study on the synthesis and characterization of indolocarbazole-quinoxalines for effective fluoride and acetate anion sensing demonstrated that these systems, due to their flat rigid structure with a large pi system, exhibit high binding affinity and sensitivity (Wang et al., 2008).
Biological Applications
In biological research, derivatives of this compound have been explored for their potential in labeling proteins. For example, 5-Dimethylaminonaphthalene-1-sulfonyl fluoride has been evaluated for the selective labeling of proteins, showing high specificity in reactions with alpha-chymotrypsin, subtilisin Carlsberg, and trypsin, leading to stoichiometric incorporation of the label with concurrent loss of enzymatic activity (Vaz & Schoellmann, 1976).
Selective Synthesis
The chemistry surrounding this compound facilitates the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, providing a toolbox for the development of potential medicinal compounds. A sulfur-functionalized aminoacrolein derivative was utilized for the efficient and selective synthesis of such compounds, demonstrating the reagent's versatility in synthesizing diverse heterocyclic sulfonamides and sulfonyl fluorides (Tucker et al., 2015).
Fluoride Sensor Development
A novel sulfonamide-conjugated benzo-[2,1-b:3,4-b']bithiophene semiconductor was designed to probe specific detection of anions, especially fluoride, in both homogeneous and heterogeneous phases. This compound showed exceptional specificity and reversibility towards fluoride, making it a promising candidate for developing fluoride sensors (Aboubakr et al., 2013).
Safety and Hazards
将来の方向性
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The discerning reactivity of sulfur (VI) fluoride exchange (SuFEx) chemistry has enabled the context-specific labeling of protein binding sites by chemical probes that incorporate these versatile warheads . This could influence the future rational design of SuFEx probes for a multitude of applications in chemical biology and drug discovery .
特性
IUPAC Name |
4,5-dimethyl-1,3-thiazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO2S2/c1-3-4(2)10-5(7-3)11(6,8)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLHTAYNAJPGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2702496.png)
![2-(methoxymethyl)-1-(2-methylbutyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2702498.png)
![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2702499.png)
![ethyl 2-({[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)


![4-[6-[(3-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2702505.png)


![2-(4-bromophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2702509.png)


![Methyl 5-methyl-4-[3-(prop-2-enoylamino)propanoylamino]thiophene-2-carboxylate](/img/structure/B2702517.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2702519.png)